Product packaging for hex-2-enedioic acid(Cat. No.:CAS No. 2583-24-6; 4436-74-2; 4440-68-0)

hex-2-enedioic acid

Cat. No.: B2829066
CAS No.: 2583-24-6; 4436-74-2; 4440-68-0
M. Wt: 144.126
InChI Key: HSBSUGYTMJWPAX-HNQUOIGGSA-N
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Description

Chemical Significance in Organic Synthesis and Biochemistry

In the realm of organic synthesis, hex-2-enedioic acid serves as a notable intermediate. Its structure, featuring an α,β-unsaturated system, makes it a versatile building block for the synthesis of more complex molecules. A primary application of this compound is in the production of adipic acid, a key precursor for nylon and other polymers. This conversion is often achieved through the reduction of the carbon-carbon double bond. Synthetic routes to produce this compound include the oxidation of diols or dienes, where the choice of catalysts and solvents can selectively favor the formation of specific isomers. For instance, palladium-based catalysts in acidic conditions tend to yield the (E)-isomer. Other methods include the Ireland-Claisen rearrangement of acetylated methyl vinyl glycolate (B3277807) and the carbonylation of 1,4-diacetoxybut-2-ene.

From a biochemical perspective, this compound is recognized as a metabolite in various biological pathways. It is an intermediate in the biosynthesis of adipic acid, particularly through enzymatic hydrogenation processes involving enoate reductases. This has sparked interest in its use for biotechnological applications, aiming to produce valuable chemicals from renewable resources through engineered microorganisms like Corynebacterium glutamicum. In some metabolic pathways, such as in Clostridium symbiosum and Acidaminococcus fermentans, it is generated from 2-oxoadipic acid via enzymatic dehydration. Furthermore, it has been identified in the microbial degradation of certain aromatic compounds like diphenyl ether. Research has also pointed to its probable derivation from the dehydrogenation of adipic acid in metabolic processes. ebi.ac.uk

Overview of Isomeric Forms and Stereochemical Considerations in Research

This compound exists in two primary geometric isomeric forms: (E)-hex-2-enedioic acid (trans) and (Z)-hex-2-enedioic acid (cis). quora.compearson.com The spatial arrangement of the atoms around the C2-C3 double bond is the distinguishing feature between these isomers and significantly influences their physical and chemical properties. ontosight.ai

The (E)-isomer, also known as trans-2-hexenedioic acid, is the more commonly referenced form in literature. nih.gov Its trans configuration generally imparts greater stability. The stereochemistry of the isomers plays a crucial role in their biological activity and degradation. For example, both (E)- and (Z)-isomers are found in microbial degradation pathways, but the (Z)-isomer can lead to the formation of unique byproducts. The selectivity in synthesizing these isomers is a key research focus. While chemical methods using specific catalysts can favor the (E)-form, enzymatic methods may be employed to yield the (Z)-form.

The distinct properties of these isomers are highlighted when compared to related dicarboxylic acids. For instance, the presence of the conjugated double bond in this compound makes it more acidic than its saturated counterpart, adipic acid.

Historical Context of this compound Research and Discovery

The study of dicarboxylic acids dates back to the early 20th century, with initial research focusing on their appearance as metabolic products. gerli.com The production of dicarboxylic acids through the ω-oxidation of fatty acids was first described in 1934. gerli.com The identification and characterization of specific unsaturated dicarboxylic acids, including this compound, gained momentum with the advancement of analytical techniques.

A significant publication in 1989 detailed the identification of isomeric unsaturated medium-chain dicarboxylic acids in human urine, including trans-2-hexenedioic acid, using gas-liquid chromatography and mass spectrometry. ebi.ac.uknp-mrd.org This study was pivotal in establishing its presence in biological systems. ebi.ac.uk Early research also explored the synthesis of hexene-1,6-dioic acids, including this compound, through processes like the carbonylation of diacyloxylated butenes in the presence of palladium catalysts. google.com The continuous interest in biodegradable polymers and sustainable chemical production has further propelled research into the synthesis and applications of this compound and its isomers.

Data Tables

Table 1: Physicochemical Properties of (E)-hex-2-enedioic acid

Property Value Source
Molecular Formula C6H8O4 nih.gov
Molecular Weight 144.12 g/mol nih.gov
Physical Description Solid nih.gov
pKa (Strongest Acidic) 3.89 foodb.ca
Polar Surface Area 74.6 Ų foodb.ca
Hydrogen Bond Donor Count 2 foodb.ca

Table 2: Isomers of this compound

Isomer Name Common Name Key Feature
(2E)-hex-2-enedioic acid trans-2-hexenedioic acid Double bond at the C2 position with a trans configuration. nih.gov

Synthetic Methodologies for this compound and its Derivatives

This compound, also known by its IUPAC name (E)-hex-2-enedioic acid or α-hydromuconic acid, is a six-carbon dicarboxylic acid with a molecular weight of 144.13 g/mol . It serves as a valuable intermediate in the synthesis of various polymers, such as polyesters and polyamides, and has potential applications in fine chemical production. The development of sustainable and efficient synthetic routes for this compound is crucial for its broader industrial adoption. This article focuses on the bio-based synthetic methodologies, including engineered microbial fermentation, enzymatic transformations, and metabolic engineering approaches.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O4 B2829066 hex-2-enedioic acid CAS No. 2583-24-6; 4436-74-2; 4440-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hex-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBSUGYTMJWPAX-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333155
Record name (E)-hex-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-2-Hexenedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4440-68-0
Record name (E)-hex-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Hex 2 Enedioic Acid and Its Derivatives

1 Engineered Microbial Fermentation Pathways for Bio-based Production

Engineered microorganisms offer a promising platform for the sustainable production of this compound from renewable feedstocks like glucose or succinic acid. These approaches typically involve the modification of existing metabolic pathways or the introduction of novel synthetic pathways to channel cellular resources towards the desired product.

Several studies have explored the production of this compound, often as an intermediate in the biosynthesis of adipic acid. For instance, engineered strains of Escherichia coli have been developed to produce adipic acid via pathways that involve this compound. In one study, engineered E. coli strains utilizing succinic acid as a carbon source achieved titers of up to 13 mg/L of α-hydromuconic acid (this compound) google.com. Another investigation reported the accumulation of this compound alongside 3-hydroxyadipic acid in engineered E. coli strains designed for adipic acid synthesis from glucose, indicating its role as a metabolic intermediate acs.org. Furthermore, the bacterium Desulfovirga adipica has been noted to produce α-hydromuconic acid, albeit at a lower concentration of 0.86 mg/L, through the degradation of adipic acid google.com. Microorganisms belonging to genera such as Escherichia, Pseudomonas, Hafnia, Bacillus, Cupriavidus, Acinetobacter, Alcaligenes, Delftia, and Shimwellia have been identified as having the capacity to produce α-hydromuconic acid google.comepo.orggoogle.comgoogle.com.

Table 1: Microbial Production of this compound

MicroorganismCarbon SourceYield/Titer (this compound)NotesReference
Desulfovirga adipicaAdipic acid0.86 mg/LProduced during adipic acid degradation. google.com
Engineered E. coliSuccinic acid13 mg/LProduction of α-hydromuconic acid (this compound). google.com
Engineered E. coliGlucoseAccumulation observedThis compound accumulated alongside 3-hydroxyadipic acid in strains engineered for adipic acid synthesis. acs.org
Engineered C. glutamicumGlucose37 µg/LProduced as an intermediate in the reverse β-oxidation pathway towards adipic acid. researchgate.netresearchgate.net

2 Enzymatic Transformations from Renewable Feedstocks

Enzymatic transformations leverage the high specificity and efficiency of biological catalysts to convert renewable feedstocks into valuable chemicals. For this compound synthesis, key enzymatic steps often involve the dehydration of hydroxy-adipic acid intermediates.

1 Dehydration of Hydroxy-Adipic Acid Intermediates

A significant route to this compound involves the enzymatic dehydration of 3-hydroxyadipic acid or its activated form, 3-hydroxyadipyl-CoA. This reaction removes a molecule of water to introduce the double bond at the C2 position, forming this compound. This transformation is a critical step in various proposed biosynthetic pathways for adipic acid, where 3-hydroxyadipic acid is an intermediate. For example, in engineered E. coli pathways for adipic acid, the introduction of enzymes like 2,3-dehydroadipyl-CoA hydratase facilitates the biosynthesis and excretion of trans-2-hexenedioic acid acs.orgresearchgate.net.

2 Specific Enzyme Systems and Co-factor Requirements (e.g., 3-hydroxyadipate dehydratase)

The enzyme primarily responsible for the dehydration of 3-hydroxyadipic acid is often referred to as 3-hydroxyadipate dehydratase google.comepo.orggoogle.comgoogle.com. While the precise co-factor requirements for 3-hydroxyadipate dehydratase in the direct dehydration of 3-hydroxyadipic acid are not extensively detailed in the provided literature, other related enzymes in similar pathways provide context. For instance, enzymes involved in the conversion of lysine (B10760008) to intermediates that can lead to this compound, such as lysine 2,3-aminomutase, require pyridoxal (B1214274) phosphate (B84403) (PLP) as a co-factor . Similarly, 3-hydroxyadipyl-CoA dehydrogenases, which are upstream of the dehydration step, often utilize NAD(P)H as a co-factor acs.orgresearchgate.net. Further research is ongoing to fully characterize the specific co-factor needs and optimal conditions for 3-hydroxyadipate dehydratase to maximize the efficiency of this compound production.

Table 2: Enzymatic Synthesis of this compound

ReactionEnzyme SystemSubstrateYield/RateCofactor(s)Reference(s)
Dehydration of 3-hydroxyadipic acid3-hydroxyadipate dehydratase (implied)3-hydroxyadipic acidNot specifiedNot specified google.comepo.orggoogle.comgoogle.com
Dehydration of 3-hydroxyadipyl-CoA2,3-dehydroadipyl-CoA hydratase3-hydroxyadipyl-CoANot specifiedNot specified acs.orgresearchgate.net
Conversion of Lysine to intermediates leading to this compoundLysine 2,3-aminomutase (part of a pathway)LysineNot specifiedPLP
Hydrogenation of this compound to adipic acidEnoate reductases (ERs)This compoundHigh conversion rate and yield (in vivo and in vitro)NAD(P)H researchgate.net

Catalytic Approaches to this compound Formation

3 Metabolic Engineering Approaches for Enhanced Biosynthesis

Metabolic engineering plays a pivotal role in optimizing the biosynthesis of this compound by enhancing the flux through specific pathways and improving the catalytic efficiency of key enzymes. This often involves genetic modifications such as the overexpression of genes encoding rate-limiting enzymes, deletion of competing pathways, or introduction of heterologous genes from other organisms.

Compound List:

this compound

3-hydroxyadipic acid

α-hydromuconic acid

(E)-hex-2-enedioate

(E)-Dimethyl hex-2-enedioate

5-Aminothis compound

Lysine

3-hydroxyadipyl-CoA

2,3-dehydroadipyl-CoA hydratase

3-hydroxyadipate dehydratase

3-hydroxyadipyl-CoA dehydrogenase

Lysine 2,3-aminomutase

Enoate reductases (ERs)

Biosynthesis and Metabolic Pathways Involving Hex 2 Enedioic Acid

Role as a Key Intermediate in Adipic Acid Biosynthesis

The conversion of hex-2-enedioic acid to adipic acid is achieved through an enzymatic hydrogenation reaction. This biocatalytic step is a critical component of environmentally benign biosynthesis routes for adipic acid, replacing traditional chemical hydrogenation methods. nih.govresearchgate.net The process involves the saturation of the carbon-carbon double bond in the this compound molecule. This reduction has been successfully demonstrated both in vivo, using whole cells of engineered microorganisms like Escherichia coli, and in vitro with purified enzymes. nih.govrsc.org

Research has shown that engineered E. coli cells can take up this compound from the culture medium and efficiently convert it to adipic acid, which is then secreted. nih.gov The complete transformation of this compound to adipic acid in these systems suggests that the host organism, E. coli, does not have native enzymes that further metabolize these specific dicarboxylic acids. nih.govresearchgate.net This enzymatic hydrogenation represents the final step in several newly proposed biosynthetic pathways for adipic acid production. nih.gov

The key enzymes responsible for the hydrogenation of this compound are enoate reductases (ERs). nih.govresearchgate.net These enzymes, belonging to the Old Yellow Enzyme family of flavoprotein oxidoreductases, are capable of reducing the activated C=C double bond in α,β-unsaturated carbonyl compounds. nih.govscilit.com Several ERs from different microbial sources have been identified and characterized for their ability to convert this compound to adipic acid. nih.govresearchgate.net

Studies have demonstrated that ERs can hydrogenate both this compound and muconic acid to produce adipic acid with high conversion rates and yields. nih.govrsc.org These enzymes exhibit a broad substrate spectrum and significant oxygen tolerance, which are desirable traits for industrial biocatalysis. nih.gov The activity of various ERs when expressed in E. coli has been evaluated, showing that different enzymes have varying levels of efficiency in this conversion. For example, ERs from Bacillus coagulans (ER-BC) and Clostridium acetobutylicum (ER-CA) have shown high conversion rates. nih.govresearchgate.net

Performance of Different Enoate Reductases in the Biotransformation of this compound to Adipic Acid nih.govresearchgate.netresearchgate.net
Enoate Reductase (Source Organism)AbbreviationAdipic Acid Yield after 6h (%)Adipic Acid Yield after 48h (%)
Bacillus coagulansER-BC8596
Clostridium acetobutylicumER-CA9099
Clostridium kluyveriER-CK5095
Moorella thermoaceticaER-MT4592
Clostridium ljungdahliiER-CL2090
Clostridium tyrobutyricumER-CT00

Involvement in Microbial Reverse Beta-Oxidation Pathways

Reverse β-oxidation (rBOX) is a metabolic strategy used to synthesize chemicals by elongating acyl-CoA molecules, essentially reversing the direction of the fatty acid degradation pathway. nih.govnih.gov This synthetic route is energy-efficient and has been engineered in various microorganisms for the production of fuels and chemicals. nih.govresearchgate.net An artificial pathway inspired by the reversal of β-oxidation has been developed for the direct biosynthesis of adipic acid. nih.gov

This pathway starts with the condensation of acetyl-CoA and succinyl-CoA to create the C6 backbone. nih.gov Subsequent steps of reduction, dehydration, and a final hydrogenation lead to the formation of adipoyl-CoA. While this compound itself is not a direct thioester intermediate in the core rBOX cycle, the pathway proceeds via a similar unsaturated C6 intermediate, trans-2-enoyl-CoA. The hydrogenation of this intermediate is a critical step, analogous to the reduction of free this compound in other pathways. acs.orgnih.gov The enzymes and principles of the rBOX pathway are therefore highly relevant to the synthesis of adipic acid's precursors. nih.govnih.gov

Connections to Amino Acid Metabolism (e.g., Lysine (B10760008) Degradation Pathways)

This compound has been identified as an intermediate in engineered metabolic pathways that convert the amino acid lysine into adipic acid. researchgate.net Lysine degradation in organisms occurs through several routes, including the saccharopine and pipecolic acid pathways. nih.govresearchgate.net By engineering alternative pathways, researchers have aimed to channel lysine catabolism towards valuable chemicals.

In one proposed pathway, lysine's terminal amino group is first removed and oxidized. Subsequently, the α-amino group is removed to form this compound, which is then hydrogenated to produce adipic acid. researchgate.net This route provides a direct link between amino acid catabolism and the biosynthesis of industrial dicarboxylic acids. The identification of enzymes capable of performing these transformations is a key area of research in metabolic engineering. nih.govresearchgate.net

Identification of Novel Biosynthetic Routes in Microorganisms

Significant research has focused on creating novel, non-natural biosynthetic pathways in microorganisms like E. coli for adipic acid production, with this compound often appearing as a key intermediate. nih.govnih.gov These synthetic routes are designed to convert central metabolites, derived from renewable feedstocks like glucose, into adipic acid. nih.gov

One such pathway proceeds from glucose to cis,cis-muconic acid, which can be isomerized or directly reduced. An alternative patented route proposes the production of adipic acid from this compound. researchgate.net Another engineered pathway involves the condensation of succinyl-CoA and acetyl-CoA, followed by a series of reduction and dehydration steps that lead to 5-carboxy-2-pentenoyl-CoA. acs.org The reduction of this intermediate by a trans-2-enoyl-CoA reductase is a limiting step, and its hydrolysis would yield this compound. acs.org These novel pathways demonstrate the versatility of microbial metabolism when engineered for specific chemical synthesis goals.

Regulation and Control of this compound Flux in Biological Systems

In any metabolic pathway, the flow of intermediates, or metabolic flux, is tightly regulated to meet the cell's needs and maintain balance. nih.gov When engineering microorganisms for chemical production, this natural regulation must be overcome or repurposed. The concentration of any intermediate, such as this compound, is a function of the activity of the enzymes that produce and consume it. nih.govembopress.org

Chemical Reactivity and Mechanistic Investigations of Hex 2 Enedioic Acid

Elucidation of Reaction Mechanisms

The mechanistic pathways governing the reactions of hex-2-enedioic acid are crucial for understanding its synthetic utility and chemical behavior.

The electron-deficient nature of the carbon-carbon double bond in this compound, particularly at the beta-carbon relative to the carboxylic acid groups, can facilitate nucleophilic addition reactions.

While direct reactions of this compound with simple amines to form alpha,beta-dehydroamino acid derivatives are not extensively detailed in the provided search results, related studies using similar unsaturated diesters, such as dimethyl (E)-hex-2-en-4-ynedioate, show that primary and secondary alkyl amines can undergo α-selective nucleophilic conjugate addition to the carbon-carbon triple bond, leading to α,β-dehydroamino acid derivatives. These derivatives are valuable building blocks in protein and peptide chemistry mdpi.comresearchgate.netnih.gov. The mechanism typically involves the amine acting as a nucleophile, attacking the electron-deficient carbon atom of the unsaturated system. The stereochemical outcome depends on the nature of the amine; primary amines often yield the (2E,4E)-stereoisomer exclusively, while secondary amines can produce a mixture of (2E,4E) and (2Z,4E)-stereoisomers mdpi.com.

The carbon-carbon double bond in this compound is susceptible to electrophilic attack, a common reaction pathway for alkenes. Electrophilic addition reactions typically involve the initial attack of an electrophile on the pi electron system of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile savemyexams.comchemguide.co.uklibretexts.org. For this compound, typical electrophiles like halogens (e.g., bromine) or hydrogen halides would add across the double bond. For instance, the addition of bromine to an alkene breaks the double bond and forms a vicinal dibromide chemguide.co.uk. The presence of the carboxylic acid groups might influence the regioselectivity and rate of these additions.

This compound can undergo cyclization reactions, particularly lactonization, which involves the intramolecular esterification of a hydroxyl group with a carboxylic acid. While direct lactonization of this compound itself (which lacks a hydroxyl group) is not possible, it can be a substrate or intermediate in pathways leading to lactones. For example, studies on adipic acid (hexanedioic acid) and its derivatives have shown that α,β-unsaturated acids, such as (E)-hex-2-enedioic acid, can be formed and subsequently participate in lactonization reactions, albeit with poorer yields compared to saturated precursors under certain catalytic conditions nih.gov. In these cases, the lactonization typically involves directed C-H activation followed by intramolecular esterification. For instance, palladium-catalyzed lactonization of dicarboxylic acids can involve β-C-H activation followed by γ-lactonization nih.govorganic-chemistry.orgresearchgate.net. Although this compound itself does not possess a hydroxyl group for direct lactonization, it can be a product of dehydrogenation of saturated dicarboxylic acids, and its double bond could potentially be functionalized to enable subsequent lactonization.

Nucleophilic Addition Reactions to the Unsaturated Carbon Chain

Functional Group Transformations

The carboxylic acid groups of this compound are amenable to various chemical transformations.

The carboxylic acid groups can be readily derivatized through esterification, amidation, or reduction. Esterification with alcohols, typically in the presence of an acid catalyst, yields diesters. For example, dimethyl hex-2-enedioate can be synthesized by methylating trans-3-hexenedioic acid with methanol (B129727) and an acid catalyst evitachem.com. These ester derivatives are often used as intermediates in organic synthesis evitachem.com. Amidation can occur by reacting the carboxylic acid groups with amines, often after activation (e.g., formation of acid chlorides or anhydrides), to form diamides. Reduction of the carboxylic acid groups, typically using strong reducing agents like lithium aluminum hydride, would yield the corresponding diol, hex-2-ene-1,6-diol.

Olefinic Bond Reactivity Studies

The carbon-carbon double bond in this compound is a site of significant chemical reactivity, primarily undergoing addition reactions. These reactions typically involve the breaking of the π-bond and the formation of new sigma bonds across the double bond.

Electrophilic Addition Reactions: Like other alkenes, this compound can participate in electrophilic addition reactions. The mechanism generally involves the initial attack of the π-electrons on an electrophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile. For instance, addition of hydrogen halides (HX) proceeds via a carbocation mechanism, where the proton adds to one carbon of the double bond, forming the more stable carbocation on the adjacent carbon, followed by nucleophilic attack by the halide ion libretexts.orgcutm.ac.in. Similarly, the addition of halogens (X₂) or hypohalous acids (HOX) can occur, often proceeding through a cyclic halonium ion intermediate before nucleophilic attack libretexts.org. While specific studies detailing the electrophilic addition to this compound itself are not extensively detailed in the provided snippets, the general principles of alkene electrophilic addition apply.

Oxidation Reactions: The olefinic bond is susceptible to oxidation. For example, the oxidation of (E)-dimethyl hex-2-enedioate, a diester derivative, to this compound can be achieved using oxidizing agents like potassium permanganate (B83412) or chromium trioxide evitachem.com. Ozonolysis, a reaction involving ozone (O₃), can lead to cleavage of the double bond and subsequent formation of various oxidized products, potentially including hydroxylated derivatives of this compound researchgate.net.

Reduction Reactions (Hydrogenation): The double bond of this compound can be reduced to a single bond through hydrogenation, yielding adipic acid. This transformation is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) libretexts.org. The catalytic hydrogenation mechanism involves the adsorption of H₂ onto the catalyst surface, followed by the transfer of hydrogen atoms to the alkene, resulting in syn addition across the double bond libretexts.org. Enoate reductases (ERs) have also been identified as biocatalysts capable of hydrogenating 2-hexenedioic acid to adipic acid with high conversion rates researchgate.net.

Stereochemical Control in Chemical Reactions

The presence of the double bond in this compound allows for the existence of geometric isomers, specifically cis (Z) and trans (E) isomers. The stereochemistry of the double bond influences the molecule's physical properties and its reactivity in certain transformations.

Cis-Trans Isomerism: this compound can exist as cis-hex-2-enedioic acid and trans-hex-2-enedioic acid. Cis-trans isomerism arises from restricted rotation around the double bond, provided that each carbon atom of the double bond is bonded to two different groups libretexts.org. For hex-2-ene (a related compound without the carboxylic acid groups), the cis isomer possesses a higher dipole moment than the trans isomer due to the symmetrical arrangement of substituents in the trans configuration, leading to a higher boiling point for the cis isomer doubtnut.comdoubtnut.com. While specific data for this compound's isomers are not detailed, this principle of differing physical properties based on stereochemistry is generally applicable.

Catalytic Activation and Reaction Scope

Catalysis plays a pivotal role in activating this compound for various transformations, enabling reactions that would otherwise be slow or impossible under mild conditions. The scope of reactions encompasses hydrogenation, oxidation, and other functionalization processes.

Catalytic Hydrogenation: As mentioned, metal catalysts such as Pd/C, Pt, and Ni are widely used for the hydrogenation of the C=C double bond in this compound to produce adipic acid libretexts.orgresearchgate.net. Specific catalytic systems, including enoate reductases (ERs), have demonstrated efficient hydrogenation of 2-hexenedioic acid to adipic acid, contributing to environmentally benign biosynthesis routes researchgate.net. Other catalytic systems involving rhenium and palladium have also been employed for the conversion of unsaturated dicarboxylic acids to adipic acid esters and the acid itself, with varying yields and selectivities depending on catalyst preparation and reaction conditions tandfonline.com.

Other Catalytic Transformations: Beyond hydrogenation, catalysts can mediate other reactions. For example, palladium(II) catalysts are employed in carboxylation reactions of olefins acs.org. In the context of dicarboxylic acids, catalyst-controlled site-selective C-H lactonization has been investigated, where (E)-hex-2-enedioic acid showed significantly poorer yields of the γ-lactone compared to saturated dicarboxylic acids under specific conditions, suggesting that the presence and position of the double bond can influence the feasibility and efficiency of certain catalytic processes nih.gov.

Reaction Scope: The reactivity of the olefinic bond in this compound allows for its transformation into a saturated dicarboxylic acid (adipic acid) via hydrogenation libretexts.org. In a broader sense, alkene functionalization reactions can convert the double bond into various functional groups, including alcohols, epoxides, and carbonyl compounds, depending on the reagents and catalysts employed cutm.ac.in. The potential applications of this compound and its derivatives lie in organic synthesis, serving as building blocks for more complex molecules in pharmaceuticals and materials science evitachem.com.

Derivatives of Hex 2 Enedioic Acid and Advanced Materials Applications

Synthesis and Characterization of Novel Hex-2-enedioic Acid Derivatives

The modification of the this compound molecule is crucial for creating monomers with tailored properties, which in turn dictate the characteristics of the final polymers.

Ester and amide derivatives of this compound are fundamental monomers for producing polyesters and polyamides. The synthesis involves converting the carboxylic acid groups into functional groups that are amenable to polycondensation reactions.

The esterification of this compound with various diols (e.g., ethylene glycol, 1,4-butanediol) produces the corresponding diester monomers. This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product. The general reaction is a straightforward condensation process. studymind.co.ukchemhume.co.uk

Amide derivatives are synthesized through the reaction of this compound with diamines. exam-corner.comstudymind.co.uk This process, forming stable amide linkages, is also a condensation reaction where water is eliminated. exam-corner.comstudymind.co.uk The choice of diamine, such as the aliphatic hexamethylenediamine or aromatic variants, significantly influences the properties of the resulting polymer. exam-corner.comscience-revision.co.uk For laboratory-scale synthesis, the dicarboxylic acid may be converted to a more reactive diacyl chloride, which readily reacts with diamines, eliminating hydrogen chloride (HCl) instead of water. chemguide.uk

Characterization of these derivatives is essential to confirm their structure and purity before polymerization. Standard analytical techniques are employed for this purpose.

Table 1: Spectroscopic Characterization Data for this compound Derivatives

Derivative Type Analytical Technique Characteristic Signal/Peak
Ester Derivative FT-IR Spectroscopy Strong C=O stretch at ~1735 cm⁻¹
¹H NMR Spectroscopy Signals corresponding to the alkyl protons of the alcohol moiety
¹³C NMR Spectroscopy Carbonyl carbon signal at ~165-175 ppm
Amide Derivative FT-IR Spectroscopy C=O stretch (Amide I band) at ~1650 cm⁻¹; N-H bend (Amide II band) at ~1550 cm⁻¹
¹H NMR Spectroscopy Broad signal for the N-H proton

Introducing substituents onto the backbone of this compound creates a new class of monomers with specialized properties.

Halogenated Derivatives : The addition of halogens like chlorine or bromine across the double bond can be achieved through standard electrophilic addition reactions. These modifications can enhance the flame retardancy and chemical resistance of polymers derived from these monomers.

Hydroxylated Derivatives : Dihydroxylation of the double bond, often via epoxidation followed by acid- or base-catalyzed ring-opening, yields hydroxylated derivatives. The presence of these hydroxyl groups increases the polarity and hydrophilicity of the monomer and provides additional reactive sites for cross-linking or further functionalization in the resulting polymer.

Oxo-derivatives : The introduction of a ketone (oxo) functional group can be accomplished through the oxidation of a hydroxylated precursor. Oxo-derivatives can alter the electronic properties and conformation of the monomer, potentially increasing the thermal stability and polarity of subsequent polymers. The synthesis of related (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has been reported, showcasing methods for creating oxo-functionality in similar unsaturated acid structures. nih.gov

The synthesis of amino-substituted this compound introduces a primary or secondary amine group onto the carbon backbone, creating an unsaturated amino acid derivative. A direct and effective method for this involves the catalytic introduction of an amino group. The key challenge is the regioselective amination at a specific position, for instance, the C-5 position. This can be achieved through a nucleophilic amination where ammonia or an ammonium salt serves as the nitrogen source.

Due to the presence of multiple reactive functional groups, the synthesis often requires a protecting group strategy. The carboxylic acid groups may be temporarily protected, for example as silyl esters, to prevent them from reacting during the amination step. Similarly, the newly introduced amino group might be protected with a group like tert-butyloxycarbonyl (Boc) to allow for further selective modifications. Advanced biocatalytic methods, using enzymes like monoamine oxidase variants, can also be employed for the stereoselective synthesis of related amino acids. nih.gov

Application as Monomers in Polymer Science

The derivatives of this compound are primarily used as monomers to build high-molecular-weight polymers through condensation polymerization.

This compound is a dicarboxylic acid monomer suitable for producing unsaturated polyesters. studymind.co.uk In this process, the diacid is reacted with a diol, such as ethane-1,2-diol or 1,4-butanediol, in a condensation reaction that eliminates water to form ester linkages. chemhume.co.uklibretexts.org The reaction is typically carried out at high temperatures (e.g., 180-220°C) and under vacuum to facilitate the removal of water and drive the polymerization to achieve high molecular weights. nih.govnih.gov

The key feature of polyesters derived from this compound is the presence of a carbon-carbon double bond in each repeating unit of the polymer chain. This unsaturation provides a reactive site for subsequent cross-linking, typically by reacting it with a vinyl monomer like styrene in the presence of a free-radical initiator. This transforms the linear, thermoplastic polyester into a rigid, thermoset material with enhanced mechanical strength and thermal stability.

Table 2: Potential Polyesters Derived from this compound

Diol Monomer Polymer Name Potential Properties
Ethylene Glycol Poly(ethylene hex-2-enedioate) Semi-crystalline, flexible
1,4-Butanediol Poly(butylene hex-2-enedioate) Higher melting point than PEH, tougher

This compound and its derivatives are also used to create polyamides, a class of polymers known for their high strength and durability, such as Nylon. ibchem.com

Direct Polymerization : The most common method is the direct polycondensation of this compound with a diamine. exam-corner.comsavemyexams.com In this reaction, equimolar amounts of the diacid and a diamine (e.g., hexane-1,6-diamine) are heated together at high temperatures (often >220°C) in a melt polycondensation process. researchgate.netyoutube.com Water is eliminated as the amide bonds form, creating the long-chain polyamide. studymind.co.uk The resulting unsaturated polyamide has a carbon-carbon double bond within its backbone, which can be used for post-polymerization modifications. The properties of the polyamide, such as melting point and crystallinity, are highly dependent on the length and nature of the diamine and diacid monomers. researchgate.net

Lactamization : Lactamization involves the intramolecular cyclization of an amino acid to form a cyclic amide, or lactam. This compound itself cannot form a lactam. However, an amino-substituted derivative, such as 5-aminothis compound, possesses both an amine and a carboxylic acid group and could theoretically undergo intramolecular condensation to form a lactam derivative. This lactam could then serve as a monomer for ring-opening polymerization, an alternative route to producing polyamides that can offer excellent control over the polymer's molecular weight. The direct synthesis of lactams through oxidative cyclization of amino alcohols is a known strategy in organic chemistry. jchemlett.com

Table 3: Mentioned Chemical Compounds

Compound Name
1,4-butanediol
5-aminothis compound
Ammonia
Ammonium salt
Bromine
Chlorine
Ethane-1,2-diol
Ethylene glycol
This compound
Hexane-1,6-diamine
Hexamethylenediamine
Hydrogen chloride
Styrene
tert-butyloxycarbonyl (Boc)
Water

Copolymerization Studies with Other Monomers

This compound, an unsaturated dicarboxylic acid, holds significant potential as a comonomer in the synthesis of a wide array of copolymers. Its carbon-carbon double bond allows for its incorporation into polymer chains via free-radical polymerization, while its two carboxylic acid groups enable its use in condensation polymerization to form polyesters and polyamides. The copolymerization behavior of this compound is analogous to that of other well-studied unsaturated dicarboxylic acids, such as maleic acid and fumaric acid.

In copolymerization with vinyl monomers, unsaturated dicarboxylic acids often exhibit a strong tendency towards alternation. This behavior is governed by the relative reactivities of the propagating radical and the monomer. The reactivity ratios, r₁ and r₂, for a given monomer pair indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) or the other monomer (copolymerization). When both r₁ and r₂ are less than 1, there is a tendency for alternating copolymerization. For many combinations of electron-donating vinyl monomers (e.g., styrene, vinyl ethers) and electron-accepting unsaturated dicarboxylic acid derivatives, the product of the reactivity ratios (r₁r₂) is significantly less than 1, indicating a high propensity for alternation.

For instance, the copolymerization of maleic anhydride (B1165640) (a structural analog of the cyclic anhydride of a cis-dicarboxylic acid) with styrene results in a highly alternating copolymer. This is attributed to the formation of a charge-transfer complex between the electron-rich styrene and the electron-poor maleic anhydride. A similar behavior can be anticipated for this compound. The presence of the double bond in the backbone of the resulting copolymers introduces sites for further functionalization or cross-linking.

The specific reactivity of this compound in copolymerization will be influenced by the isomeric form of the double bond (cis or trans). Generally, fumaric acid (trans isomer) is less reactive in homopolymerization than maleic acid (cis isomer) but can readily copolymerize with a variety of vinyl monomers.

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ * r₂Copolymerization Behavior
StyreneMaleic Anhydride0.020.010.0002Strongly Alternating
Vinyl AcetateMaleic Anhydride0.0550.0030.000165Strongly Alternating
Methyl MethacrylateMaleic Anhydride3.50.0250.0875Alternating Tendency
StyreneFumaric Acid (ester)0.30.070.021Alternating

Cross-linking Applications in Polymer Networks

The unsaturation present in the backbone of polymers derived from this compound provides a reactive site for cross-linking, enabling the transformation of linear or branched polymers into three-dimensional networks with enhanced mechanical and thermal properties. This is particularly relevant in the field of unsaturated polyester resins.

Unsaturated polyesters are synthesized by the polycondensation of a diol with a mixture of a saturated and an unsaturated dicarboxylic acid, such as this compound. The resulting polyester chains contain double bonds distributed along their backbone. These linear polyesters are typically dissolved in a reactive vinyl monomer, most commonly styrene, to form a viscous resin.

The cross-linking process, often referred to as curing, is initiated by the addition of a free-radical initiator, such as an organic peroxide (e.g., methyl ethyl ketone peroxide or benzoyl peroxide). The initiator decomposes to generate free radicals, which then attack the double bonds of both the unsaturated polyester and the styrene monomer. This initiates a chain-growth copolymerization reaction that connects the individual polyester chains via polystyrene bridges, resulting in a rigid, thermoset network structure.

The degree of cross-linking and the final properties of the cured resin can be controlled by several factors, including:

The concentration of unsaturated acid (this compound) in the polyester backbone.

The ratio of unsaturated polyester to styrene.

The type and concentration of the initiator and any accelerators used.

These cross-linked materials find widespread use in composites, coatings, and adhesives due to their excellent strength-to-weight ratio, dimensional stability, and chemical resistance.

ComponentFunctionExample
Unsaturated Dicarboxylic AcidProvides sites for cross-linkingThis compound, Maleic anhydride
Saturated Dicarboxylic AcidModifies flexibility and propertiesPhthalic anhydride, Adipic acid
DiolForms the polyester backbonePropylene glycol, Ethylene glycol
Reactive MonomerCross-linking agentStyrene, Vinyl toluene
InitiatorStarts the free-radical polymerizationMethyl ethyl ketone peroxide (MEKP)
AcceleratorPromotes initiator decomposition at lower temperaturesCobalt naphthenate

Role in the Production of Bio-based Platform Chemicals

This compound is positioned to play a significant role as a bio-based platform chemical. mdpi.com Platform chemicals are versatile building blocks derived from renewable resources that can be converted into a wide range of value-added products, including polymers, solvents, and fuels. The drive towards a more sustainable chemical industry has intensified the research and development of bio-based platform chemicals to replace their petroleum-derived counterparts.

Dicarboxylic acids, in general, are recognized as key platform chemicals. mdpi.com They can be produced through the fermentation of sugars derived from biomass or from the chemical conversion of bio-based feedstocks. researchgate.net The presence of two carboxylic acid groups and, in the case of this compound, a reactive double bond, makes it a valuable precursor for the synthesis of various polymers.

As a bio-based monomer, this compound can be used to produce:

Bio-based polyesters: Through polycondensation with bio-based diols, leading to fully renewable and potentially biodegradable polymers.

Bio-based polyamides: By reacting with diamines.

Unsaturated polyester resins: For use in green composites with natural fibers.

The development of efficient and cost-effective routes for the production of this compound from renewable resources is a critical step in realizing its full potential as a platform chemical. Advances in metabolic engineering and biocatalysis are expected to pave the way for its large-scale production, contributing to a more sustainable and circular bioeconomy.

Dicarboxylic AcidPotential Bio-based SourceKey Polymer Applications
Succinic AcidFermentation of sugarsPoly(butylene succinate) (PBS), polyamides
Adipic AcidConversion of glucoseNylon 6,6, polyurethanes
Sebacic AcidCastor oilNylon 6,10, high-performance polyesters
Itaconic AcidFermentation of carbohydratesSuperabsorbent polymers, resins, elastomers
2,5-Furandicarboxylic Acid (FDCA)Dehydration of fructosePoly(ethylene furanoate) (PEF)
This compoundPotential from fermentation or chemical conversion of biomassUnsaturated polyesters, functional polyamides

Development of Functional Polymeric Materials with Tunable Properties

The molecular structure of this compound offers several avenues for the development of functional polymeric materials with properties that can be precisely tailored for specific applications. The ability to control the chemical composition and architecture of polymers derived from this monomer is key to achieving desired performance characteristics.

The tunability of properties arises from:

Copolymerization: By copolymerizing this compound with other monomers, the properties of the resulting polymer can be systematically varied. For example, incorporating flexible comonomers can increase the elasticity of the material, while rigid comonomers can enhance its strength and thermal stability. The choice of comonomer can also be used to introduce specific functionalities, such as hydrophilicity or biocompatibility.

Post-polymerization Modification: The double bond in the this compound moiety within the polymer chain serves as a reactive handle for post-polymerization modification. This allows for the introduction of various functional groups through reactions such as hydrogenation, halogenation, epoxidation, or "click" chemistry reactions like thiol-ene additions. This approach enables the creation of a diverse range of functional polymers from a single parent polymer.

Cross-linking Density: As discussed in section 5.2.4, the density of cross-links in thermoset materials derived from this compound-based polyesters can be controlled. A higher cross-link density generally leads to a more rigid material with higher thermal stability and chemical resistance, while a lower cross-link density results in a more flexible and tougher material.

These strategies allow for the fine-tuning of a wide range of properties, including mechanical strength, thermal behavior (glass transition temperature and melting point), biodegradability, and chemical resistance. This versatility makes polymers derived from this compound attractive for a variety of advanced applications, from biomedical devices to high-performance composites.

Structural ModificationEffect on Polymer PropertiesExample Application
Copolymerization with long-chain diolsIncreased flexibility, lower glass transition temperatureElastomers, flexible packaging
Copolymerization with aromatic diacidsIncreased rigidity, higher glass transition temperature, improved thermal stabilityHigh-strength composites, engineering plastics
Post-polymerization hydrogenation of the double bondIncreased flexibility and oxidative stabilitySaturated polyesters with improved durability
Post-polymerization epoxidation of the double bondCreation of reactive sites for further functionalization or cross-linkingAdhesives, coatings
Varying the degree of cross-linkingControl over mechanical stiffness, thermal resistance, and swelling behaviorFrom soft gels to rigid thermosets

Analytical Methodologies for the Characterization and Quantification of Hex 2 Enedioic Acid

Advanced Chromatographic Techniques

Chromatographic techniques are fundamental for separating, identifying, and quantifying hex-2-enedioic acid and its isomers from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for analyzing organic acids like this compound due to its versatility, sensitivity, and precision. creative-proteomics.comsielc.comfda.gov.twsielc.comscribd.comgoogle.comajptr.comcabidigitallibrary.org

Method Development: Reversed-phase HPLC, typically utilizing C18 stationary phases, is a common approach. fda.gov.twajptr.com However, due to the polar nature of this compound, methods employing mixed-mode or specialized ion-exchange principles can offer superior retention and selectivity. For instance, the BIST™ A+ column, a mixed-mode column, has been used with a positively charged buffer system to effectively separate maleic and fumaric acids. sielc.comsielc.com

Mobile Phase and Detection: Mobile phases commonly consist of aqueous buffers, often acidified with phosphoric acid or containing buffer salts, mixed with organic modifiers such as acetonitrile (B52724) or methanol (B129727). sielc.comfda.gov.tw Detection is typically achieved using UV-Vis spectrophotometry, with wavelengths set around 200 nm or 210 nm, where the carboxylic acid groups and the double bond absorb light. sielc.comajptr.com

Validation: Method development is followed by rigorous validation to ensure accuracy and reliability. Key validation parameters include linearity of response, precision (repeatability and reproducibility), accuracy, limit of detection (LOD), and limit of quantification (LOQ). scribd.comajptr.com For example, an HPLC method for fumaric acid demonstrated excellent linearity (correlation coefficient of 1.000) and high precision (relative standard deviation of 0.15%). ajptr.com

Table 1: Representative HPLC Conditions for this compound Isomers

TechniqueColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
HPLCBIST™ A+ (4.6×150 mm, 5 µm)MeCN – 70%, 10 mM TMDAP Phosphate (B84403), pH 4.01.0200~5-8 (for isomers) sielc.com
HPLCInertSustain C18 (4.6×25 cm, 5 µm)0.1% H₃PO₄ : MeOH (98:2, v/v)Not specifiedPDANot specified fda.gov.tw
HPLCHypersil C18 (250×4.6mm, 5µm)Buffer/Acetonitrile (gradient)1.02103.65 (Fumaric Acid) ajptr.com

Note: Direct HPLC method details for "this compound" are limited in the provided snippets; therefore, data for its common isomers, maleic acid (cis) and fumaric acid (trans), are presented.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers superior sensitivity, selectivity, and speed compared to conventional HPLC. chrom-china.com This technique is particularly valuable for the trace analysis of this compound or related compounds in complex biological or environmental matrices. UHPLC-MS/MS allows for precise identification and quantification by analyzing both the precursor ion and characteristic fragment ions. While specific UHPLC-MS/MS methods for this compound were not detailed, HPLC-MS/MS has been successfully applied to related compounds, such as the determination of maleic acid and maleic anhydride (B1165640) in starch products using electrospray ionization in negative mode. chrom-china.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. creative-proteomics.com However, this compound, due to its polar dicarboxylic acid nature, exhibits low volatility, making it unsuitable for direct GC-MS analysis. creative-proteomics.com To enable GC-MS analysis, derivatization is required to convert the carboxylic acid groups into more volatile derivatives, such as methyl esters or trimethylsilyl (B98337) (TMS) ethers. creative-proteomics.comscribd.com GC-MS analysis of these derivatives is instrumental in confirming the structure of this compound and in identifying potential degradation products or related volatile compounds. creative-proteomics.comscribd.com For instance, trimethylsilyl derivatives of this compound have been identified in studies related to coffee flavor chemistry. scribd.com

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

This compound, in both its cis (maleic acid) and trans (fumaric acid) isomeric forms, is an achiral molecule, meaning it does not possess any stereogenic centers. nih.govnih.gov Consequently, chiral chromatography, which separates compounds based on their enantiomeric or diastereomeric forms, is not applicable for the direct analysis or separation of this compound itself. While chiral chromatography might be relevant for the analysis of chiral derivatives of this compound, such as 5-aminothis compound, it is not employed for the parent compound's stereoisomeric characterization.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed structural information and are crucial for confirming the identity and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is an indispensable technique for the structural elucidation and purity assessment of this compound. creative-proteomics.comnp-mrd.orgchemicalbook.combmrb.iochemicalbook.com

¹H NMR Spectroscopy: This technique reveals the chemical environment of hydrogen atoms within the molecule. For fumaric acid (the trans isomer), characteristic signals include two equivalent vinyl protons appearing as a singlet around 6.4 ppm, and two equivalent carboxylic acid protons typically resonating around 12.0 ppm. creative-proteomics.comnp-mrd.orgchemicalbook.com In contrast, maleic acid (the cis isomer) exhibits non-equivalent vinyl protons, resulting in two distinct signals, usually around 6.2 ppm and 6.8 ppm, along with signals for the carboxylic acid protons. nih.govchemicalbook.com

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton and functional groups, complementing ¹H NMR data for complete structural confirmation. creative-proteomics.com

Purity Assessment: NMR is also highly effective for assessing the purity of this compound samples. By analyzing the presence and intensity of signals corresponding to potential impurities, the purity of the compound can be accurately determined. Quantitative NMR (qNMR) methods are specifically utilized for precise concentration measurements and purity determination. sigmaaldrich.comsigmaaldrich.com

Table 2: Representative NMR Chemical Shifts for this compound Isomers

IsomerNucleusChemical Shift (ppm)MultiplicityIntegrationNotesReference
Fumaric Acid (trans)¹H~6.4s2HVinyl protons (equivalent)General knowledge, np-mrd.org
Fumaric Acid (trans)¹H~12.0s2HCarboxylic protons (equivalent)General knowledge
Maleic Acid (cis)¹H~6.2, ~6.8s, s1H eachVinyl protons (non-equivalent)General knowledge, chemicalbook.com, nih.gov
Maleic Acid (cis)¹H~12-13s2HCarboxylic protons (equivalent)General knowledge

Note: Specific experimental chemical shift values directly from the provided snippets are limited. General expected values are provided for illustration, supported by references indicating NMR analysis and availability of spectra.

Compound List:

this compound

Maleic acid (cis-hex-2-enedioic acid)

Fumaric acid (trans-hex-2-enedioic acid)

Maleic anhydride

5-Aminothis compound

Mass Spectrometry (MS) and Tandem Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful techniques for the molecular identification and quantification of this compound. These methods rely on the ionization of the molecule and the subsequent analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

For this compound, analysis often involves coupling with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). In GC-MS, derivatization, typically silylation (e.g., using BSTFA with TMCS), is commonly performed to increase volatility and thermal stability research-solution.com. The resulting trimethylsilyl (TMS) derivatives can be analyzed, providing characteristic fragmentation patterns. For instance, predicted GC-MS spectra for trans-2-hexenedioic acid show fragmentation patterns for both non-derivatized and TMS-derivatized forms hmdb.ca.

LC-MS/MS offers high sensitivity and specificity, particularly for less volatile or thermally labile compounds. Methods for this compound often utilize electrospray ionization (ESI) in negative ion mode, as it's a dicarboxylic acid google.com. Tandem MS (MS/MS) provides structural information through fragmentation. For example, predicted LC-MS/MS spectra for trans-2-hexenedioic acid are available, detailing potential fragmentation pathways hmdb.ca. Quantitative analysis using LC-MS/MS often employs Multiple Reaction Monitoring (MRM) transitions to enhance specificity and reduce interference from the sample matrix .

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups within the this compound molecule. These methods provide a molecular fingerprint based on the absorption or scattering of light by specific chemical bonds.

IR spectroscopy can identify characteristic functional groups such as carboxylic acids (-COOH) and the carbon-carbon double bond (C=C). Carboxylic acids typically show strong absorption bands in the 1700-1750 cm⁻¹ region (C=O stretch) and a broad band around 2500-3300 cm⁻¹ (O-H stretch). The C=C double bond typically absorbs in the 1600-1680 cm⁻¹ region. Predicted IR spectra for trans-2-hexenedioic acid are available, providing reference data for functional group identification hmdb.ca. PubChem also lists FTIR spectra data for (E)-hex-2-enedioic acid, measured using KBr-pellet technique nih.gov.

Raman spectroscopy, which measures the inelastic scattering of light, can also detect C=C stretching vibrations and C-H stretching and bending modes. While specific Raman spectra for this compound were not extensively detailed in the provided search results, it is a standard technique for molecular characterization.

Method Validation for Reproducibility and Accuracy in Research Settings

Method validation is essential to ensure that an analytical method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: This refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed using standards of known concentrations, and linearity is assessed by statistical analysis (e.g., correlation coefficient, r²) sepscience.comresearchgate.net. For example, correlation coefficients (r²) close to 1 indicate good linearity researchgate.net.

Accuracy: Accuracy assesses how close the measured value is to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix. Mean recovery values close to 100% with low standard deviation indicate high accuracy researchgate.net.

Precision: Precision refers to the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as relative standard deviation (RSD). Low RSD values (e.g., below 2%) indicate good precision and repeatability researchgate.netresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. These are often calculated using the standard deviation of the response and the slope of the calibration curve (e.g., LOD = 3.3σ/S, LOQ = 10σ/S) sepscience.comeuropa.eu. For example, a method might have an LOQ of 0.25 µmol/g for a specific analyte jscimedcentral.com.

A UPLC method for (E)-2-decenedioic acid was found to be suitable and reliable for quantitative evaluation, demonstrating its applicability for detecting adulteration kci.go.kr.

Sample Preparation Techniques for Complex Biological and Environmental Matrices

Preparing samples from complex biological or environmental matrices is crucial to remove interfering substances and concentrate the analyte of interest before instrumental analysis.

Extraction: Solid-phase extraction (SPE) is a common technique for isolating compounds from complex matrices. Hydrophilic-lipophilic balance (HLB) cartridges are often used to isolate compounds like 5-aminothis compound from proteins and lipids . For GC-MS analysis of carboxylic acids, derivatization is often necessary. This can involve silylation reagents like BSTFA and TMCS research-solution.com. Alternatively, reagents like DMT-MM can be used for derivatizing short-chain fatty acids in water without requiring sample drying glsciences.com.

Derivatization: For GC analysis, carboxylic acids often require derivatization to enhance their volatility and thermal stability. Common derivatizing agents include pentafluorobenzyl bromide (PFBBr) for carboxylic acids and O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) for carbonyls research-solution.com. Trimethylsilylation using BSTFA with TMCS is another widely used method research-solution.com.

Matrix Considerations: In biological samples like serum or plasma, protein precipitation using methanol is a common initial step before further analysis tmiclinode.com. For environmental samples, specific extraction protocols tailored to the matrix (e.g., water, soil) are employed to isolate the target analytes.

The choice of sample preparation technique depends heavily on the nature of the matrix and the analytical instrument used. For instance, UPLC-MS/MS methods may require less extensive sample cleanup compared to GC-MS if the ionization process is robust and matrix effects are manageable.

Compound Names Mentioned:

Compound Name
This compound
5-Aminothis compound
trans-2-Hexenedioic acid
(E)-hex-2-enedioic acid
Adipic acid
(Z)-2,4-dichloro-5-oxothis compound
2-Hexenedioic acid
(E)-2-decenedioic acid
3-Hexenedioic acid
Maleylacetic acid
(E)-hex-2-en-1-yl butyrate
(E)-4-oxohex-2-enal
Hexyl butyrate

Computational and Theoretical Studies of Hex 2 Enedioic Acid

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of hex-2-enedioic acid, including its conformational preferences and intermolecular interactions in various environments iaanalysis.comnih.gov. These simulations track the movement of atoms over time, allowing for the identification of stable or preferred conformations and the characterization of interactions such as hydrogen bonding, van der Waals forces, and solvation effects. Studies on similar dicarboxylic acids or related unsaturated compounds can provide insights into the expected conformational landscape of this compound, which typically involves rotations around single bonds, leading to various dihedral angles. Analyzing these simulations helps in understanding how the molecule behaves in solution or when interacting with other molecules or surfaces, which is crucial for predicting its physical properties and reactivity in complex systems iaanalysis.commdpi.com. While direct MD simulation data for this compound's conformational analysis is not explicitly detailed, the methodology is standard for such molecular systems.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods, particularly DFT, are vital for dissecting the mechanisms of reactions involving this compound and identifying their transition states. This includes calculating activation energies and reaction pathways for transformations such as hydrogenation, esterification, or metabolic conversions. For example, studies on the bio-based production of adipic acid from lysine (B10760008) involve pathways where this compound undergoes hydrogenation of its double bond researchgate.netmdpi.comnih.gov. Computational studies can model these hydrogenation steps, determining the energy barriers and the structures of transition states, thereby providing a deeper understanding of the reaction kinetics and feasibility. Such computational analyses are crucial for optimizing reaction conditions and designing efficient catalytic processes scienceopen.comrsc.org.

In Silico Screening and Design of Enzymes Involved in this compound Metabolism

The metabolic pathways of compounds like this compound, particularly in biotechnological applications such as the production of adipic acid, often involve enzymes. In silico screening and computational design of enzymes are employed to identify or engineer biocatalysts for specific metabolic transformations. Research has focused on identifying enzymes capable of reducing the unsaturated double bond in this compound as part of an alternative pathway for adipic acid synthesis from lysine researchgate.netmdpi.comnih.govchalmers.se. These studies involve in silico docking of this compound into enzyme active sites to predict binding affinities and potential catalytic activity. For instance, N-ethylmaleimide reductase (NemA) and Old Yellow Enzyme 1 (Oye1) were computationally screened for their potential to reduce the double bond in this compound, although experimental validation showed no observed activity, leading to hypotheses about electron-withdrawing potentials influencing enzyme efficacy researchgate.netnih.gov.

Predictive Modeling of Spectroscopic Data

Predictive modeling of spectroscopic data is a key application of quantum chemical calculations, aiding in the experimental characterization and identification of this compound. Computational methods can predict various spectroscopic parameters, including Infrared (IR) frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and Mass Spectrometry (MS) fragmentation patterns. These predicted values serve as a benchmark for comparison with experimentally obtained spectra. For example, NMR analysis is a standard technique used to confirm the structure and purity of synthesized compounds, and computational predictions can guide the interpretation of these spectra nih.govrsc.org. While specific predicted spectroscopic data for this compound are not detailed in the provided search results, the general practice involves calculating vibrational frequencies for IR spectra and chemical shifts for ¹H and ¹³C NMR, which are essential for structure elucidation.

Environmental Fate and Biotransformation of Hex 2 Enedioic Acid

Abiotic Degradation Pathways

Abiotic degradation pathways, such as photolysis and ozonation, can contribute to the transformation of hex-2-enedioic acid in the environment.

Ozonation: Studies on the ozonation of N,N-diethyl-m-toluamide (DEET), an insect repellent, identified various byproducts, including 4-methylthis compound and 2-(diethylcarbamoyl)-4-methylthis compound researchgate.netnih.govresearchgate.net. While these are methylated derivatives, their formation indicates that the this compound structure can be a target for ozonolytic cleavage of larger organic molecules. The degradation rate of DEET by ozonation is influenced by factors such as ozone dose, pH, initial concentration, and temperature nih.gov.

Photolysis: Direct photolysis of this compound is not extensively documented. However, photocatalytic degradation processes, often involving advanced oxidation processes (AOPs) like UV irradiation with catalysts, can break down organic compounds. Research into the photocatalytic degradation of phenols, for example, identified byproducts such as maleic acid and (Z)-hex-3-enedioic acid, suggesting that unsaturated dicarboxylic acids can be intermediates or products in complex photodegradation pathways nih.govbeilstein-journals.org.

Microbial Biotransformation and Biodegradation Processes

Microbial biotransformation, a process where microorganisms modify organic compounds through enzymatic reactions, plays a significant role in the fate of many environmental chemicals slideshare.netndl.gov.infrontiersin.org. This compound can be both a product and a substrate in microbial metabolic pathways.

This compound and its derivatives have been identified as intermediates in the degradation of various environmental contaminants.

Polybrominated Diphenyl Ethers (PBDEs): In the aerobic biodegradation of decabromodiphenyl ether (BDE-209), a complex bacteria community, including Brevibacillus sp. and Achromobacter sp., was found to degrade BDE-209, producing various metabolites. Among these, (Z)-hex-2-enedioic acid was detected as a potential intermediate in the proposed biodegradation pathway researchgate.netresearchgate.netmdpi.com. This suggests that this compound can arise from the breakdown of persistent organic pollutants.

Insect Repellents: While not a direct degradation intermediate, the formation of methylated this compound derivatives during DEET ozonation researchgate.netnih.govresearchgate.net hints at the potential for microbial pathways to process similar structures if they were to arise from other sources.

Adipic Acid Biosynthesis: this compound (both cis and trans isomers) is a known intermediate in the microbial or enzymatic conversion of other compounds to adipic acid. For instance, trans,trans-muconic acid can be hydrogenated to trans-2-hexenedioic acid, which is then further hydrogenated to adipic acid mdpi.com. Similarly, engineered E. coli strains expressing enoate reductases (ERs) have been shown to convert 2-hexenedioic acid to adipic acid rsc.orgresearchgate.net. This highlights its role as a metabolic intermediate in the biosynthesis of industrially important chemicals. Furthermore, in the context of lysine (B10760008) degradation pathways, this compound is formed after the removal of an α-amino group and is subsequently converted to adipic acid via hydrogenation mdpi.com.

Specific microbial species capable of degrading this compound or related compounds have been identified.

Escherichia coli strains engineered to express enoate reductases (ERs) have demonstrated the ability to biotransform 2-hexenedioic acid into adipic acid rsc.orgresearchgate.net. Different ERs, such as ER-BC, ER-CA, and ER-CK, showed varying efficiencies and rates in this conversion rsc.org.

Complex bacterial communities, such as those comprising Brevibacillus sp. and Achromobacter sp., are implicated in the degradation of persistent organic pollutants like BDE-209, with (Z)-hex-2-enedioic acid identified as a metabolite researchgate.netresearchgate.netmdpi.com.

The biotransformation of this compound primarily involves hydrogenation reactions to form saturated dicarboxylic acids like adipic acid.

Enoate Reductases (ERs): These enzymes catalyze the reduction of the double bond in unsaturated compounds. ERs have been shown to hydrogenate 2-hexenedioic acid to adipic acid, utilizing cofactors and reducing power rsc.orgresearchgate.netchalmers.se. The efficiency of this process can vary depending on the specific ER and its expression levels in the host organism rsc.org.

Mineralization: While direct mineralization studies of this compound are scarce, its role as an intermediate in the degradation of larger molecules suggests that it can be further metabolized. For instance, in the degradation of BDE-209, intermediate products like (Z)-hex-2-enedioic acid are speculated to be eventually mineralized to CO2 and H2O through pathways like the tricarboxylic acid cycle mdpi.com.

Environmental Monitoring and Detection in Various Ecosystems

The detection of this compound and its isomers in biological samples and as byproducts of degradation processes indicates its presence in certain environmental contexts.

Human Urine: Trans-2-hexenedioic acid has been identified in human urine, suggesting it can be a metabolic product or arise from dietary sources or endogenous metabolism. Its presence there is linked to fatty acid metabolism nih.gov.

Degradation Byproducts: As noted, derivatives of this compound have been detected as byproducts of ozonation of DEET researchgate.netnih.govresearchgate.net, and (Z)-hex-2-enedioic acid has been identified as a metabolite in the biodegradation of BDE-209 researchgate.netresearchgate.netmdpi.com.

Adipic Acid Production: In engineered microbial systems for adipic acid production, this compound has been observed to accumulate as an intermediate, particularly when the downstream conversion to adipic acid is suboptimal acs.org.

The presence of this compound in various matrices, whether as a metabolic intermediate, a degradation product, or a potential environmental contaminant, underscores the importance of understanding its behavior in different ecosystems.

Future Research Directions and Translational Outlook

Development of Sustainable and Economically Viable Production Processes

The transition towards a bio-based economy necessitates the development of production routes for chemicals like hex-2-enedioic acid that are both environmentally sustainable and economically competitive. rsc.org Current research is heavily focused on moving away from petroleum-derived feedstocks and towards renewable resources. rsc.org Microbial fermentation, utilizing engineered microorganisms, presents a promising avenue for the sustainable production of dicarboxylic acids. rsc.orgnih.gov

Biocatalytic processes, which employ enzymes to carry out specific chemical transformations, are also being explored for their potential to create sustainable and scalable manufacturing routes. tandfonline.com These methods often align with the principles of "green chemistry" by operating under milder conditions and reducing waste generation. nih.gov

Table 1: Comparison of Production Strategies for Dicarboxylic Acids

Production StrategyFeedstock ExamplesKey AdvantagesKey Challenges
Microbial Fermentation Glucose, Lignocellulosic BiomassUtilizes renewable resources, potential for lower environmental impact. rsc.orgacs.orgAchieving economically competitive titers and yields, strain robustness. nih.gov
Biocatalysis Plant Oils (e.g., Linseed Oil), Fatty AcidsHigh selectivity, mild reaction conditions, aligns with green chemistry principles. tandfonline.comnih.govEnzyme stability and cost, downstream processing.
Chemo-catalysis Unsaturated Hydrocarbons, CO2Direct route to carboxylic acids. scispace.comrsc.orgRequires efficient and stable catalysts, use of stoichiometric reductants. scispace.com

Design of Novel Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is crucial for the efficient and selective synthesis of this compound and its derivatives. Research in this area is proceeding along two main fronts: chemo-catalysis and biocatalysis.

In chemo-catalysis, there is a significant focus on creating novel heterogeneous and homogeneous catalysts that can facilitate the conversion of renewable feedstocks with high selectivity and efficiency. rsc.org For instance, transition-metal catalysis is being investigated for the functionalization of unsaturated fatty acids to produce dicarboxylic acids. acs.org The catalytic coupling of inexpensive unsaturated hydrocarbons with carbon dioxide also represents a direct pathway to valuable carboxylic acids, though the development of highly effective catalytic systems remains a challenge. scispace.comrsc.org

Biocatalysis offers the advantage of high specificity and selectivity, often operating under mild, environmentally benign conditions. rsc.org The discovery and engineering of novel enzymes, such as P450 monooxygenases and oxidoreductases, are expanding the range of possible transformations. nih.gov These enzymes can be harnessed to convert fatty acids or other bio-based precursors into dicarboxylic acids through pathways like ω-oxidation. nih.gov Laccase-catalyzed oxidative cleavage is another promising enzymatic method for producing dicarboxylic acids from biomass-derived fatty acids. tandfonline.com The goal is to develop robust biocatalysts with superior activity and a broad substrate spectrum to enable efficient industrial-scale production. nih.gov

Discovery and Engineering of New Metabolic Pathways

Metabolic engineering is a cornerstone for the bio-based production of this compound. nih.gov This field involves the rational design and modification of microbial metabolic networks to enhance the production of target chemicals. rsc.orgresearchgate.net A significant focus is on engineering common industrial microorganisms, such as Escherichia coli and Corynebacterium glutamicum, to convert simple sugars like glucose into C6 dicarboxylic acids. chalmers.sesciepublish.com

One of the key strategies involves the construction of novel synthetic pathways. For example, a reverse β-oxidation pathway has been explored for the synthesis of adipic acid, a related C6 dicarboxylic acid, where this compound can be an intermediate. chalmers.se The stepwise construction and optimization of such pathways are critical for achieving functionality and improving product yields. chalmers.se This often involves identifying and alleviating bottlenecks in the pathway, such as inefficient enzymatic steps. chalmers.se

Advances in synthetic biology provide powerful tools for assembling and engineering complex biosynthetic gene clusters. researchgate.netnih.govnih.govresearchgate.net These approaches allow for the combinatorial exchange of genes and the targeted modification of enzyme domains to create novel metabolic routes. nih.gov The ultimate aim is to develop robust microbial strains that can efficiently channel carbon from renewable feedstocks to the desired product with minimal formation of byproducts. rsc.org

Exploration of Emerging Applications in Materials Science and Green Chemistry

This compound and other bio-based dicarboxylic acids are considered important platform chemicals that can serve as building blocks for a variety of materials. nih.govnih.gov A primary application lies in the synthesis of polymers, such as polyamides and polyesters. sciepublish.com The ability to produce these monomers from renewable resources is a key aspect of green chemistry, offering a sustainable alternative to petroleum-based plastics. acs.org

The unique chemical structure of this compound, with its carbon-carbon double bond, offers opportunities for creating novel polymers with specific functionalities. This unsaturation can be exploited to produce cross-linked polymers or to introduce different chemical properties into the polymer backbone. Research is ongoing to explore its use in developing new biodegradable polymers, adhesives, and coatings. Furthermore, there is potential for this compound to be used as a solid catalyst for certain chemical reactions, such as metathesis. biosynth.com As the principles of green chemistry gain wider adoption, the demand for versatile, bio-based platform chemicals like this compound is expected to grow, driving further research into its applications in sustainable materials. acs.org

Table 2: Potential Applications of this compound

Application AreaSpecific UseSignificance
Polymer Synthesis Monomer for polyamides, polyesters. sciepublish.comBio-based alternative to petrochemicals for producing engineering plastics and fibers. nih.gov
Advanced Materials Development of cross-linked polymers, functionalized materials.The double bond allows for novel material properties and applications in coatings and adhesives.
Green Chemistry Platform chemical for synthesizing other valuable compounds. nih.govContributes to a sustainable chemical industry by replacing fossil-fuel-derived building blocks. acs.org
Catalysis Potential use as a solid catalyst. biosynth.comOffers a bio-based option for catalytic applications.

Integration of Advanced Analytical and Computational Tools for Comprehensive Understanding

The complexity of engineering and optimizing biological and chemical systems for this compound production necessitates the use of advanced analytical and computational tools. These technologies are crucial for understanding metabolic pathways, designing new catalysts, and accelerating the development of efficient production processes. nih.govnih.gov

Computational tools are playing an increasingly important role in metabolic engineering. nih.gov Genome-scale metabolic models (GEMs) allow researchers to simulate the metabolism of an organism and predict the effects of genetic modifications. nih.govucsd.educhalmers.se These models can be used to identify gene knockout or overexpression targets to enhance the production of a desired chemical. nih.gov Computational pathway design tools can also help in the in silico design and analysis of novel biosynthetic routes before they are tested experimentally. nih.gov

Advanced analytical techniques are essential for monitoring metabolites and characterizing reaction products. researchgate.netrsc.org High-throughput screening methods are particularly important for evaluating large libraries of engineered microbial strains or enzyme variants to identify top performers. nih.govrsc.orgethz.chnih.govresearchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used for the detection and quantification of dicarboxylic acids and their intermediates in complex biological samples. chalmers.seresearchgate.net The integration of these powerful tools enables a more systematic and efficient approach to research and development in this field. nih.govnajah.edu

Q & A

Q. What spectroscopic techniques are recommended for characterizing hex-2-enedioic acid and distinguishing its stereoisomers?

this compound (C₆H₈O₄) can be characterized using nuclear magnetic resonance (NMR) to identify proton environments and confirm the double bond geometry (cis/trans). For stereoisomer differentiation, polarimetry or X-ray crystallography is critical for absolute configuration determination. Infrared spectroscopy (IR) can validate carboxylic acid functional groups (C=O stretch at ~1700 cm⁻¹ and O-H stretch at ~2500–3300 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances reliability .

Q. How should researchers design a synthesis protocol for this compound to optimize yield and purity?

Synthesis protocols must prioritize reaction conditions (temperature, solvent polarity) to avoid undesired polymerization or isomerization. For example, catalytic hydrogenation of hex-2-ynedioic acid with Pd/BaSO₄ under controlled H₂ pressure yields the trans isomer selectively. Post-synthesis, recrystallization in aqueous ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Validate purity via HPLC with a C18 column and UV detection (λ = 210 nm) .

Q. What are the key stability considerations for this compound in aqueous solutions?

Stability depends on pH and temperature. Under acidic conditions (pH < 3), protonation of carboxyl groups reduces solubility, promoting precipitation. At neutral/basic pH, the compound may undergo hydrolysis or tautomerization . Use buffered solutions (e.g., phosphate buffer, pH 6–7) for short-term storage and conduct kinetic studies (UV-Vis monitoring at 240 nm) to assess degradation rates. For long-term storage, lyophilization is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic processes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies for reactions like Diels-Alder cycloadditions or esterification. Focus on the electron-deficient double bond (C2–C3) and its interaction with nucleophiles. Validate predictions experimentally using kinetic isotope effects or isotopic labeling (e.g., ¹³C tracing) .

Q. What strategies resolve contradictions in reported microbial degradation pathways of this compound?

Contradictions often arise from strain-specific metabolic differences. Use stable isotope probing (SIP) with ¹³C-labeled this compound to track carbon flow in microbial consortia. Combine metabolomics (LC-MS/MS) to identify intermediates (e.g., (Z)-hex-2-enedioic acid in anaerobic pathways vs. 3-oxohexanedioic acid in aerobic routes). Replicate studies under standardized conditions (e.g., ISO 11734 for biodegradability testing) to isolate variables .

Q. How do solvent effects influence the tautomeric equilibrium of this compound in organocatalytic reactions?

Solvent polarity and hydrogen-bonding capacity shift equilibrium between keto and enol tautomers. Use UV-Vis spectroscopy (λ = 280–320 nm) in solvents like DMSO (high polarity) vs. toluene (low polarity) to monitor tautomer ratios. NMR titration with deuterated solvents (e.g., CDCl₃ vs. D₂O) quantifies solvent-induced shifts. Computational solvation models (COSMO-RS) further correlate solvent parameters with tautomer stability .

Data Analysis and Reproducibility

Q. What statistical methods address clustered data in studies of this compound’s biological activity?

For clustered data (e.g., repeated measurements in cell cultures), use mixed-effects models (lme4 package in R) to account for intra- and inter-group variability. Pair with Bonferroni correction for multiple comparisons. Validate reproducibility via interlaboratory studies using standardized protocols (e.g., OECD Test Guidelines) and report effect sizes (Cohen’s d) to contextualize significance .

Q. How should researchers validate conflicting thermodynamic data (e.g., ΔHf) for this compound?

Replicate calorimetry experiments (e.g., bomb calorimetry ) under inert atmospheres to prevent oxidation. Cross-check with high-level ab initio calculations (CCSD(T)/CBS) for gas-phase ΔHf. Discrepancies in solution-phase data may arise from solvation models; use SMD continuum solvation to harmonize computational and experimental results .

Methodological Best Practices

Q. How to design a robust experimental workflow for studying this compound’s environmental fate?

Adopt a tiered approach:

  • Tier 1: Lab-scale biodegradation assays (OECD 301F) under controlled conditions.
  • Tier 2: Mesocosm studies simulating natural ecosystems (soil/water matrices).
  • Tier 3: Field trials with isotopic tracing (¹⁴C labeling). Include negative controls (autoclaved samples) and positive controls (known biodegradable compounds) .

Q. What criteria ensure ethical and rigorous citation practices in this compound research?

Prioritize primary literature (e.g., ACS, RSC journals) over reviews. Use tools like Zotero for citation management and cross-check CAS Registry Numbers (e.g., trans-2-Hexenedioic acid: HMDB0013311) to avoid misattribution. Disclose conflicts of interest (e.g., funding sources) per ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.